molecular formula C10H12O4 B8635048 Ethyl 4-(3-furyl)-4-oxobutanoate

Ethyl 4-(3-furyl)-4-oxobutanoate

Cat. No.: B8635048
M. Wt: 196.20 g/mol
InChI Key: QOKDLBATRLNRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-furyl)-4-oxobutanoate is an ethyl ester derivative of 4-oxobutanoic acid, featuring a 3-furyl substituent at the γ-position. The 3-furyl group introduces a heteroaromatic ring, which may influence electronic and steric characteristics compared to phenyl or substituted phenyl derivatives. Such esters are typically synthesized via nucleophilic substitution, esterification, or Friedel-Crafts acylation, as demonstrated in analogues like ethyl 4-(indolin-1-yl)-4-oxobutanoate () and ethyl 4-(naphthalen-2-yl)-4-oxobutanoate (). Applications span medicinal chemistry, agrochemical intermediates, and biocatalysis, depending on the substituent’s nature .

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 4-(furan-3-yl)-4-oxobutanoate

InChI

InChI=1S/C10H12O4/c1-2-14-10(12)4-3-9(11)8-5-6-13-7-8/h5-7H,2-4H2,1H3

InChI Key

QOKDLBATRLNRGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C1=COC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Research Findings

Electronic and Steric Effects
  • Halogen Substituents: Derivatives like ethyl 4-(3-chlorophenyl)-4-oxobutanoate (3e, 63% yield) and ethyl 4-(3-bromophenyl)-4-oxobutanoate (3g, 64% yield) exhibit moderate yields, likely due to electron-withdrawing effects stabilizing intermediates during synthesis . In contrast, ethyl 4-chloro-3-oxobutanoate achieves 92% yield in asymmetric reductions, highlighting its compatibility with biocatalytic systems .
  • Heteroaromatic Groups : The indolin-1-yl derivative (27% yield) demonstrates lower synthetic efficiency, attributed to steric hindrance from the bicyclic structure . The 3-furyl group, being less bulky than indole but electron-rich, may offer a balance between reactivity and steric accessibility.
Contradictions and Limitations
  • Yield Discrepancies : The indolin-1-yl derivative’s low yield (27%) contrasts sharply with naphthyl derivatives (81%), underscoring the impact of substituent bulk on reaction efficiency .
  • Reactivity in Friedel-Crafts: Ethyl 3-oxobutanoate reacts with benzene/AlCl₃ to form ethylbenzene and anthracene derivatives, while its 4-bromo analogue produces brominated acids and tetralones. This suggests that substituent position (3- vs. 4-oxo) drastically alters reaction pathways .

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